ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-6(12-5)8(9,10)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRENMYOMRGLFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and trifluoromethylated reagents.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrrole ring. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Reaction Conditions and Yield
| Component | Details |
|---|---|
| Starting Material | Ethyl 1H-pyrrole-2-carboxylate |
| Reagents | CF₃SO₂Na, TBHP, dichloromethane (DCM)/H₂O (5:2) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 59.32% |
| Purification | Silica gel chromatography (ethyl acetate/petroleum ether) |
This method is efficient for constructing CF₃-substituted pyrroles, leveraging radical intermediates to achieve regioselectivity at the 5-position .
Nickel-Catalyzed Cross-Coupling Reactions
The compound participates in nickel-catalyzed cross-coupling reactions with arylboronic acids, enabling the introduction of aryl groups to the pyrrole framework. This reaction proceeds under optimized conditions (Table 2) .
Reaction Parameters and Outcomes
| Parameter | Details |
|---|---|
| Catalyst | Ni(dppe)Cl₂ (10 mol%) |
| Additive | ZnCl₂ (1.2 mmol) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 100°C |
| Reaction Time | 48 hours |
| Yield | 31% (for analogous product) |
| Product | Ethyl 5-aryl-2-(trifluoromethyl)-1H-pyrrole-3-carboxylate derivatives |
The reaction facilitates the formation of polyfunctional pyrroles, which are valuable in drug discovery .
Ester Hydrolysis
While direct experimental data is limited, the ethyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:
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Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to the corresponding carboxylic acid.
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Acidic Hydrolysis : HCl in refluxing water yields the acid, albeit with potential side reactions.
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution, with the CF₃ and ester groups directing incoming electrophiles to specific positions. Common reactions include:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3- or 4-positions.
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Halogenation : NBS or Cl₂ adds halogens to the ring.
Stability and Degradation
The compound remains stable under standard laboratory conditions but degrades under prolonged exposure to light or strong oxidants. Degradation products include:
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Oxidized Derivatives : Pyrrole oxides formed via oxidation with KMnO₄ or CrO₃.
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Reduced Forms : Alcohols generated using LiAlH₄ or NaBH₄.
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Radical Trifluoromethylation | CF₃SO₂Na, TBHP, DCM/H₂O | This compound | 59.32% |
| Nickel-Catalyzed Coupling | Ni(dppe)Cl₂, ZnCl₂, THF, 100°C | Aryl-substituted pyrroles | 31% |
| Ester Hydrolysis | NaOH, H₂O/EtOH, reflux | 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | N/A |
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has several notable applications in scientific research:
Organic Synthesis
- Building Block : It serves as a versatile building block for synthesizing more complex organic molecules, particularly in developing new materials and catalysts.
- Functionalization : The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse pyrrole derivatives.
Biological Studies
- Enzyme Inhibition : Research indicates its potential in inhibiting specific enzymes linked to diseases, such as dihydroorotate dehydrogenase (DHODH), which is a target for malaria treatment .
- Antitubercular Activity : Case studies have demonstrated that derivatives of this compound exhibit enhanced activity against drug-resistant strains of tuberculosis, suggesting its potential as a lead compound for new antitubercular agents.
Industrial Applications
- Agrochemicals : The compound is utilized in producing agrochemicals due to its stability and reactivity .
- Pharmaceutical Intermediates : It plays a crucial role as an intermediate in pharmaceutical synthesis, contributing to the development of active pharmaceutical ingredients (APIs) .
Case Study 1: Antimalarial Research
Research has shown that this compound derivatives inhibit DHODH effectively, with IC50 values indicating strong potential for antimalarial drug development. This highlights the importance of structural modifications in enhancing biological activity against malaria parasites.
Case Study 2: Antitubercular Activity
A series of pyrrole-2-carboxamide compounds were synthesized based on modifications including the trifluoromethyl group. Testing against drug-resistant tuberculosis strains revealed that certain modifications led to significantly enhanced antimicrobial activity, indicating that this compound could serve as a lead for developing new antitubercular agents.
Mechanism of Action
The mechanism by which ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrole Ring
Trifluoromethyl vs. Other Fluorinated Groups
- Ethyl 4-(3-Fluoro-4-(Trifluoromethyl)Benzoyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (238) :
This analogue replaces the 5-CF₃ group with a 3-fluoro-4-(trifluoromethyl)benzoyl substituent at the 4-position. It exhibits a higher molecular weight (496.2 g/mol , ESIMS) and distinct NMR shifts (e.g., δ 8.16 ppm for aromatic protons) due to electron-withdrawing effects of the benzoyl group . - Ethyl 4-(6-(Difluoromethyl)Pyridine-3-Carbonyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (240) :
The difluoromethyl (-CHF₂) group on the pyridine ring reduces electronegativity compared to -CF₃, resulting in a lower ESIMS m/z (459.2 ) and altered solubility .
Ethyl vs. Methyl Esters
- Methyl 5-(Trifluoromethyl)-1H-Pyrrole-2-Carboxylate (CAS: 952182-25-1): The methyl ester analogue (C₇H₆F₃NO₂, MW: 193.12 g/mol) shows reduced steric hindrance, enhancing reactivity in nucleophilic substitutions. However, the ethyl ester in the target compound offers better lipid solubility for membrane permeability in drug candidates .
Aryl and Heteroaryl Modifications
Phenyl vs. Pyridyl Substituents
Functional Group Additions
Ethenyl and Cyclopropyl Moieties
- Ethyl 4-(1-(3-Fluorophenyl)Ethenyl)-3-Methyl-1-Tosyl-1H-Pyrrole-2-Carboxylate (243) :
The ethenyl group introduces conjugation, shifting the ESIMS m/z to 496.2 and lowering thermal stability . - Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate :
Replacing -CF₃ with a formyl group (-CHO) increases electrophilicity but reduces hydrolytic stability, limiting its utility in aqueous reactions .
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS Number: 1414887-27-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the mechanisms of action, biological targets, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological membranes and proteins .
This compound primarily interacts with various enzymes and receptors, impacting several biochemical pathways. The presence of the trifluoromethyl group allows for better binding affinity to target sites, which can modulate enzyme activity and receptor signaling. This characteristic is particularly relevant in studies focusing on enzyme inhibition and receptor binding assays.
Antimicrobial Properties
Recent research has highlighted the compound's potential as an antimicrobial agent. A study evaluating pyrrole derivatives indicated that compounds similar to this compound exhibited potent anti-tuberculosis (TB) activity with minimal cytotoxicity. Specifically, compounds derived from the pyrrole scaffold showed minimal inhibitory concentrations (MIC) lower than , indicating strong efficacy against Mycobacterium tuberculosis .
Enzyme Inhibition Studies
The compound has also been investigated for its role in inhibiting specific enzymes linked to disease processes. For instance, it has been suggested that derivatives of pyrrole can inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. This inhibition could lead to a reduction in parasite proliferation, making it a candidate for further development in antimalarial therapies .
Case Study 1: Antitubercular Activity
A series of pyrrole-2-carboxamide compounds were synthesized based on structural modifications including the trifluoromethyl group. These compounds were tested against drug-resistant strains of tuberculosis. The results demonstrated that certain modifications led to enhanced activity, suggesting that this compound could serve as a lead compound for developing new antitubercular agents .
Case Study 2: Enzyme Targeting
In another study, pyrrole derivatives were evaluated for their ability to inhibit enzymes involved in inflammatory pathways. The research indicated that these compounds could effectively block cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling. By modulating COX activity, these compounds may offer therapeutic benefits in treating inflammatory diseases .
Summary of Biological Activities
| Activity | Target | Effectiveness |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC < 0.016 μg/mL |
| Enzyme Inhibition | Dihydroorotate dehydrogenase | Significant inhibition |
| Anti-inflammatory | Cyclooxygenase enzymes | Reduced inflammatory markers |
Q & A
Q. What are the common synthetic routes for ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate and its derivatives?
The synthesis typically involves multi-step reactions, including acyl coupling and cyclization . For example:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate pyrrole intermediates with aromatic carbonyl chlorides. Reaction conditions (e.g., DCM solvent, 0°C to room temperature) are critical to avoid side reactions .
- Sulfonylation : Introduce sulfonyl groups using tosyl chloride in the presence of DMAP and triethylamine, followed by flash chromatography for purification (hexane/EtOAc gradient) .
- Reductive steps : Sodium borohydride in ethanol reduces ketone intermediates to methylene groups, requiring careful pH control .
Q. Which purification methods are effective for isolating this compound after synthesis?
- Flash chromatography with silica gel and hexane/EtOAc gradients is widely used, achieving >89% purity in derivatives .
- Recrystallization from ethanol or DMSO/water mixtures is effective for removing unreacted starting materials .
- Vacuum distillation may be employed for volatile byproducts, though this is less common due to the compound’s thermal sensitivity .
Q. What spectroscopic techniques confirm the structure of this compound?
- 1H/13C NMR : Key signals include the ethyl ester quartet (δ ~4.2 ppm, J = 7.1 Hz) and pyrrole ring protons (δ 6.3–7.8 ppm). Trifluoromethyl groups appear as distinct singlets in 19F NMR .
- High-resolution mass spectrometry (HRMS) : ESI+ mode confirms molecular ions (e.g., m/z 494.1 for derivatives) with <2 ppm error .
- FT-IR : Carboxylate C=O stretches (~1700 cm⁻¹) and NH pyrrole bands (~3400 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for trifluoromethyl-substituted pyrroles?
- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign coupling patterns and verify substituent positions .
- DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts and optimize geometry. Discrepancies may arise from solvent effects or conformational flexibility, requiring explicit solvent modeling in software like Gaussian .
- Cross-validate with X-ray crystallography to resolve ambiguities (e.g., SHELX refinement for bond lengths/angles) .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while DMSO improves sulfonylation efficiency .
- Catalyst screening : DMAP accelerates tosylation by stabilizing reactive intermediates .
- Temperature control : Low temperatures (0–5°C) minimize decomposition during halogenation, while reflux (100°C) drives cyclization .
Q. What crystallographic approaches determine the 3D structure of derivatives?
- Single-crystal X-ray diffraction : Use SHELX for refinement, focusing on resolving disorder in trifluoromethyl groups. High-resolution data (<1.0 Å) are critical for accurate thermal parameter modeling .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-stacking) to explain packing motifs .
- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in fluorinated crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
